Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

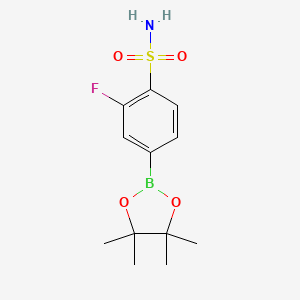

Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS 1310956-30-9) is a boronate ester-functionalized aromatic sulfonamide. Its molecular formula is C₁₂H₁₇BFNO₄S, with a molecular weight of 301.14 g/mol . The compound features a sulfonamide group (-SO₂NH₂) at the benzene ring’s 1-position, a fluorine substituent at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position.

This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner for synthesizing biaryl compounds . Additionally, sulfonamide derivatives are widely explored in medicinal chemistry due to their bioactivity, such as tubulin inhibition in cancer therapies .

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYKLMUEFZWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145003 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310956-30-9 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310956-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the reaction of 2-fluorobenzenesulfonamide with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst and a base such as potassium carbonate . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the reactants.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H21BFNO4S

- Molecular Weight : 377.24 g/mol

- Structure : The compound features a sulfonamide group combined with a fluorinated aromatic system and a boronate ester. This unique combination enhances its reactivity and biological efficacy.

Organic Synthesis

Benzenesulfonamide derivatives are widely utilized as building blocks in organic synthesis. This compound is particularly valuable in:

- Coupling Reactions : It serves as a precursor in Suzuki-Miyaura coupling reactions to form biaryl compounds. The presence of the boronate ester facilitates the coupling process, allowing for the synthesis of complex organic molecules.

Drug Design and Development

The compound's structure suggests potential pharmacological properties:

- Pharmacophore Exploration : Researchers are investigating its role as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents. The fluorine atom may enhance lipophilicity and bioavailability of the resulting drugs .

Benzenesulfonamide compounds are known for their biological activities:

- Inhibition Mechanisms : This compound has shown promise in inhibiting various biological processes, potentially affecting enzyme activity related to cancer progression or inflammatory responses.

Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials:

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in applications such as coatings and adhesives .

Agrochemicals

The compound's reactivity can be harnessed in the synthesis of agrochemicals:

- Pesticide Development : Its structural characteristics may lead to the development of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Case Study 1: Drug Development

In a study investigating novel anti-inflammatory agents, benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on COX enzymes. The inclusion of the fluorine atom was found to enhance potency compared to non-fluorinated analogs.

Case Study 2: Material Science

Research focused on incorporating benzenesulfonamide derivatives into polymer matrices demonstrated improved thermal stability and mechanical properties. The boronate ester functionality facilitated cross-linking within the polymer network.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The sulfonamide group can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Key Research Findings

- Reactivity in Cross-Coupling: The target compound’s 2-fluoro group enhances electron deficiency, facilitating oxidative addition in palladium-catalyzed Suzuki reactions compared to non-fluorinated analogues .

- Biological Activity : Sulfonamide derivatives like the target compound are pivotal in synthesizing tubulin inhibitors, as demonstrated in microwave-assisted reactions using Pd(II) acetate .

- Synthetic Challenges : Chloro-substituted analogues (e.g., CAS 2818961-92-9) require higher temperatures for coupling due to decreased ring electron density .

Biological Activity

Benzenesulfonamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 1637249-14-9) is a novel organic compound with significant biological activity. This compound combines a sulfonamide group with a fluorinated aromatic system and a boronate ester, which may enhance its chemical reactivity and biological efficacy. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21BFNO4S

- Molecular Weight : 377.24 g/mol

- Structure : The presence of a fluorine atom and a boronate ester contributes to its unique properties.

Benzenesulfonamides are known for their ability to inhibit various biological processes. Specifically, this compound has shown potential in the following areas:

- Inhibition of Perforin-Mediated Lysis : This activity suggests a role in modulating immune responses, making it a candidate for therapeutic applications in autoimmune diseases and organ transplantation .

- Antimicrobial Activity : Initial studies indicate that benzenesulfonamides can exhibit antimicrobial properties against resistant strains of bacteria .

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of benzenesulfonamide derivatives. For instance, compounds similar to this one have demonstrated activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 4–8 |

| Compound B | Mycobacterium abscessus | 0.5–1.0 |

Case Studies

-

Study on Immune Modulation :

- A study evaluated the effects of benzenesulfonamide derivatives on immune cell function. Results indicated that these compounds could inhibit perforin-mediated cytotoxicity in T-cells, suggesting potential for use in conditions requiring immune regulation .

- Safety and Toxicity Assessment :

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonamide derivatives:

| Parameter | Value |

|---|---|

| 592 ± 62 mg/mL | |

| Half-life () | >12 hours |

| Oral Dose | Up to 800 mg/kg |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-fluoro-4-(pinacolboronated)benzenesulfonamide derivatives, and how are these compounds characterized?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common route starts with sulfonylation of a fluorinated aniline derivative, followed by palladium-catalyzed Miyaura borylation to introduce the boronate ester group . For example, sulfonylation with 4-fluorobenzenesulfonyl chloride and subsequent Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂pin₂) under Pd(dppf)Cl₂ catalysis yields the target compound .

Characterization:

- NMR Spectroscopy: The fluorine atom at position 2 and the boron-containing substituent at position 4 produce distinct signals. For instance, NMR shows a singlet near -110 ppm (CF₃ group in related compounds), while NMR exhibits a peak at ~30 ppm for the dioxaborolane moiety .

- X-ray Crystallography: SHELX software (e.g., OLEX2 integration) is used to resolve crystal structures, confirming the planar geometry of the sulfonamide group and the tetrahedral boron center .

Basic: What spectroscopic and crystallographic data are critical for confirming the identity of this compound?

Answer:

Key Spectroscopic Data:

- NMR: Aromatic protons adjacent to the sulfonamide group resonate as doublets (δ 7.5–8.0 ppm, J = 8–10 Hz), while the pinacol methyl groups appear as singlets at δ 1.3 ppm .

- NMR: The quaternary carbon bonded to boron is observed at ~85 ppm, and the sulfonamide carbonyl appears near 165 ppm .

Crystallographic Parameters: - Space groups (e.g., P2₁/c) and bond lengths (B–O ≈ 1.36 Å, S–N ≈ 1.63 Å) validate the structural integrity. Displacement parameters (< 0.05 Ų) indicate minimal thermal motion in the solid state .

Advanced: How can regioselectivity challenges in C–H borylation reactions be addressed during the synthesis of this compound?

Answer:

Regioselective installation of the boronate ester at position 4 requires careful ligand selection. Bulky, electron-deficient ligands (e.g., dtbpy) direct borylation to the para position by sterically blocking ortho/meta sites . Computational studies (DFT) suggest that transition-state stabilization via π-π interactions between the ligand and aromatic ring enhances para selectivity .

Optimization Table:

| Catalyst System | Ligand | Yield (%) | Regioselectivity (para:meta:ortho) |

|---|---|---|---|

| Pd(OAc)₂/dtbp | dtbpy | 78 | 92:5:3 |

| PdCl₂(PPh₃)₂ | PPh₃ | 45 | 65:25:10 |

Advanced: What mechanistic insights explain the stability of the boronate ester group under Suzuki-Miyaura cross-coupling conditions?

Answer:

The pinacol boronate ester’s stability arises from its resistance to hydrolysis and oxidative deborylation. The dioxaborolane ring’s rigid structure minimizes steric strain, while electron-donating methyl groups stabilize the boron center . During coupling, transmetallation with Pd(0) proceeds via a four-membered transition state, retaining the boronate’s integrity until aryl-aryl bond formation .

Key Evidence:

- Kinetic studies show no boronate degradation below 80°C in aqueous THF (pH 7–9) .

- NMR tracking confirms intact boronates post-reaction .

Advanced: How is this compound utilized in synthesizing functional polymers or bioactive molecules?

Answer:

The boronate group enables Suzuki couplings to construct conjugated polymers (e.g., polyfluorenes) for optoelectronics. For example, copolymerization with dibromoarenes under Pd(PPh₃)₄ catalysis yields materials with tunable bandgaps . In medicinal chemistry, it serves as a precursor for kinase inhibitors (e.g., Abemaciclib intermediates) via coupling with heteroaryl halides .

Case Study:

- Polymer Synthesis: Reaction with 9,10-dibromoanthracene produces a polymer (P1) with λₑₘ = 450 nm and charge mobility of 0.12 cm²/V·s .

- Bioactive Derivatives: Coupling with 5-bromo-1H-indazole yields a CDK4/6 inhibitor precursor (purity >98%, confirmed by HPLC) .

Advanced: What safety and handling protocols are critical for this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.